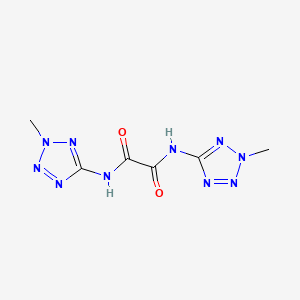
N,N'-bis(2-methyltetrazol-5-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2-methyltetrazol-5-yl)oxamide is a compound that features two tetrazole rings attached to an oxamide backbone. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including pharmaceuticals, agriculture, and materials science . The incorporation of tetrazole rings into the oxamide structure enhances the compound’s stability and reactivity, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methyltetrazol-5-yl)oxamide typically involves the cycloaddition of nitriles and azides to form the tetrazole rings, followed by their attachment to the oxamide backbone. One common method involves the use of sodium azide and a nitrile precursor in the presence of a catalyst such as zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the tetrazole rings.
Industrial Production Methods
Industrial production of N,N’-bis(2-methyltetrazol-5-yl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(2-methyltetrazol-5-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole rings are resistant to oxidation, even with strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The tetrazole rings can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole rings .
Aplicaciones Científicas De Investigación
N,N’-bis(2-methyltetrazol-5-yl)oxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N’-bis(2-methyltetrazol-5-yl)oxamide involves its interaction with molecular targets through the tetrazole rings. These rings can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s stability and resistance to oxidation make it a valuable component in high-energy materials, where it can contribute to the controlled release of energy .
Comparación Con Compuestos Similares
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with high nitrogen content and energetic properties.
5-aminotetrazole: A precursor for various tetrazole derivatives and used in the synthesis of high-nitrogen compounds.
Uniqueness
N,N’-bis(2-methyltetrazol-5-yl)oxamide is unique due to its dual tetrazole rings attached to an oxamide backbone, which enhances its stability and reactivity. This structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
N,N'-bis(2-methyltetrazol-5-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N10O2/c1-15-11-5(9-13-15)7-3(17)4(18)8-6-10-14-16(2)12-6/h1-2H3,(H,7,11,17)(H,8,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJJSKPFHKHVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C(=O)NC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)
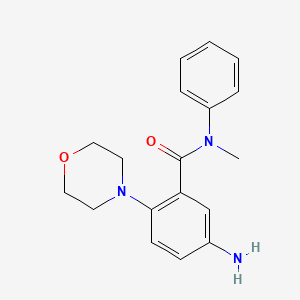
![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
![N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine](/img/structure/B5059563.png)
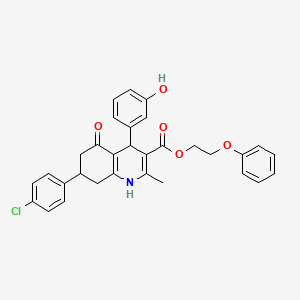
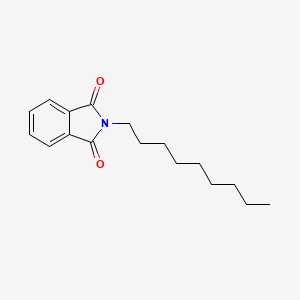

![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B5059590.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
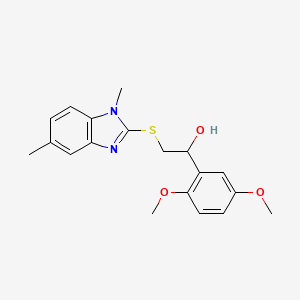
![4-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B5059606.png)
![N-(3-chlorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)
![N~2~-(4-fluorobenzyl)-N-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide](/img/structure/B5059624.png)
